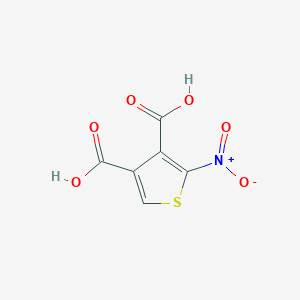

2-Nitro-3,4-thiophenedicarboxylic acid

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Synthesis and Materials Science

Thiophene, a five-membered heterocyclic compound containing a single sulfur atom, is a cornerstone of modern organic chemistry. beilstein-journals.orgresearchgate.net Its aromatic character, coupled with the unique electronic contributions of the sulfur atom, makes the thiophene ring a versatile building block in a multitude of applications. researchgate.net In the pharmaceutical industry, the thiophene moiety is incorporated into numerous drug structures, where it can serve as a bioisostere for a benzene (B151609) ring, often improving the pharmacological profile of the active molecule. studysmarter.co.uk Marketed drugs for various conditions, including anti-inflammatory agents and antibiotics, feature this heterocyclic system. beilstein-journals.orgsigmaaldrich.com

In the realm of materials science, thiophene derivatives are paramount to the development of organic electronics. researchgate.net Polymers based on thiophene, such as polythiophene, are known for their electrical conductivity and thermal stability, making them suitable for applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. beilstein-journals.orgresearchgate.net The ability to functionalize the thiophene ring allows for precise tuning of the electronic and optical properties of these materials. researchgate.net

| Thiophene Derivative | Area of Significance | Example Application |

| Polythiophene | Materials Science | Organic semiconductors, conductive polymers beilstein-journals.org |

| Lornoxicam | Pharmaceuticals | Non-steroidal anti-inflammatory drug (NSAID) studysmarter.co.uk |

| Sertaconazole | Pharmaceuticals | Antifungal medication researchgate.netsigmaaldrich.com |

| Thiophene-based Azo Dyes | Industrial Chemistry | Colorants for hydrophobic fabrics nih.gov |

Importance of Dicarboxylic Acid Functionalities in Organic Synthesis and Functional Materials

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid (-COOH) functional groups. nih.gov This dual functionality makes them exceptionally valuable building blocks in organic synthesis. nih.gov They can be readily converted into other reactive intermediates, such as acid chlorides or anhydrides, facilitating the formation of esters, amides, and other derivatives. nih.gov Furthermore, their ability to participate in reactions like the Diels-Alder cycloaddition allows for the construction of complex cyclic molecules. nih.gov

The most significant industrial application of dicarboxylic acids is in polymer chemistry. nih.govresearchgate.net The two carboxyl groups allow them to react with diols to form polyesters or with diamines to form polyamides. nih.gov Adipic acid, for instance, is a key monomer in the production of Nylon. nih.govresearchgate.net Aromatic and heterocyclic dicarboxylic acids, such as 2,5-thiophenedicarboxylic acid, are being explored as monomers for high-performance polymers with enhanced thermal stability and specific electronic properties. acs.org

| Dicarboxylic Acid | Molecular Formula | Key Application(s) |

| Adipic acid | HOOC(CH₂)₄COOH | Precursor for Nylon production nih.govresearchgate.net |

| Terephthalic acid | HOOC-C₆H₄-COOH | Monomer for PET (polyester) production nih.gov |

| Malonic acid | HOOCCH₂COOH | Precursor in specialty chemical synthesis nih.govresearchgate.net |

| Succinic acid | HOOC(CH₂)₂COOH | Role in metabolism, biodegradable polymers nih.govnih.gov |

Role of Nitro Substitution in Modulating Electronic and Reactive Properties of Aromatic Systems

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. beilstein-journals.orgresearchgate.net When attached to an aromatic system, such as a benzene or thiophene ring, it profoundly alters the ring's electronic properties and chemical reactivity. acs.orgresearchgate.net

The primary effect of the nitro group is the significant reduction of electron density within the aromatic ring. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution. researchgate.net The electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group, which consequently directs incoming electrophiles to the meta position. researchgate.net Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, a reaction that is typically difficult for electron-rich aromatic rings. acs.org The nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the reaction. acs.org This modulation of reactivity is a critical tool for synthetic chemists in directing the course of chemical reactions.

Contextualizing 2-Nitro-3,4-thiophenedicarboxylic Acid within Polysubstituted Thiophene Architectures

The architecture of this compound combines a thiophene core with three potent electron-withdrawing substituents: a nitro group at the C2 position and two carboxylic acid groups at the C3 and C4 positions. This combination would render the thiophene ring highly electron-deficient. Such a significant decrease in electron density would be expected to impart distinct reactivity compared to simpler thiophenes, likely making it a candidate for nucleophilic substitution reactions and a reactive dienophile in certain cycloaddition reactions.

The adjacent positioning of the two carboxylic acid groups on the thiophene ring is particularly noteworthy. This arrangement suggests the potential for intramolecular reactions, such as dehydration to form a cyclic anhydride (B1165640). It also presents possibilities for its use as a bidentate ligand, capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.

Isomers of this compound are known and utilized in materials science. For example, 3,4-thiophenedicarboxylic acid is used as a synthetic precursor for organic electronic materials. sigmaaldrich.com The introduction of a strong electron-withdrawing nitro group, as seen in the target molecule, is a common strategy used to tune the frontier molecular orbital energies (HOMO/LUMO) of organic materials, which in turn influences their electronic and optical properties. beilstein-journals.org While synthetic routes to this compound have not been explicitly detailed, general methods for producing substituted thiophenecarboxylic acids often involve the introduction of carboxyl groups via lithiation or Grignard reactions followed by quenching with carbon dioxide. researchgate.netnih.gov

| Compound Name | Structure | Key Structural Features |

| 3,4-Thiophenedicarboxylic acid | Vicinal dicarboxylic acids on thiophene ring. | |

| 2,5-Thiophenedicarboxylic acid | Dicarboxylic acids at opposing ends of the ring. | |

| This compound | Vicinal dicarboxylic acids with an adjacent nitro group. |

Structure

3D Structure

Properties

IUPAC Name |

2-nitrothiophene-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO6S/c8-5(9)2-1-14-4(7(12)13)3(2)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUNLLWWQKILLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)[N+](=O)[O-])C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932032-15-0 | |

| Record name | 2-nitrothiophene-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitro 3,4 Thiophenedicarboxylic Acid and Analogous Systems

Established Synthetic Pathways for Thiophenedicarboxylic Acids

The synthesis of the thiophenedicarboxylic acid backbone is a foundational step. Various methods have been developed, with the choice of route often depending on the desired substitution pattern of the carboxyl groups.

Several methods have been established for the synthesis of 3,4-thiophenedicarboxylic acid. One prominent approach involves the hydrolysis of thiophene-3,4-dicarbonitrile. In this method, the dinitrile is heated with potassium hydroxide (B78521) in ethylene (B1197577) glycol, followed by acidification to yield the desired dicarboxylic acid. chemicalbook.com

Another versatile strategy begins with more readily available starting materials, such as diethyl succinate. google.com A multi-step process involving the formation of diethyl 1-formyl-2-diethoxymethylsuccinate, followed by cyclization with a sulfurizing agent like phosphorus pentasulfide, produces the diethyl ester of 3,4-thiophenedicarboxylic acid. google.com This ester is then hydrolyzed to the final diacid. google.com A modified version of this approach has also been developed using methyl thioglycolate and ethyl acrylate (B77674) as starting materials. chemicalpapers.com Additionally, the reaction can start from 3,4-dibromothiophene, which serves as a precursor for derivatization. chemicalbook.com

| Starting Material(s) | Key Reagents/Steps | Product | Reference |

|---|---|---|---|

| Thiophene-3,4-dicarbonitrile | 1. KOH, ethylene glycol 2. Acidification | 3,4-Thiophenedicarboxylic acid | chemicalbook.com |

| Diethyl succinate, Ethyl formate | 1. Sodium, Ether 2. Cyclization with P2S5 3. Hydrolysis | 3,4-Thiophenedicarboxylic acid | google.com |

| Methyl thioglycolate, Ethyl acrylate | Multi-step synthesis via methyl 4-oxotetrahydrothiophene-3-carboxylate | 3,4-Thiophenedicarboxylic acid | chemicalpapers.com |

The synthesis of other thiophenedicarboxylic acid isomers, such as the 2,3- and 2,5-isomers, has also been extensively studied.

The 2,5-isomer is a particularly important monomer for bio-based polyesters. acs.orgnih.gov A common laboratory-scale synthesis starts from 2,5-diiodothiophene. prepchem.com This compound undergoes a metal-halogen exchange with n-butyllithium, followed by carboxylation with carbon dioxide gas to yield 2,5-thiophenedicarboxylic acid. prepchem.com An industrial-scale process utilizes adipic acid and thionyl chloride, often with a catalyst like pyridine, to form the diacid chloride of thiophene-2,5-dicarboxylic acid, which is then hydrolyzed. chemicalbook.comgoogle.com

For the 2,3-isomer, a method has been described that also starts from methyl thioglycolate and ethyl acrylate, the same starting materials used for the 3,4-isomer. chemicalpapers.com The synthetic pathway is selectively controlled to produce methyl 3-oxotetrahydrothiophene-2-carboxylate, which serves as a key intermediate for 2,3-thiophenedicarboxylic acid. chemicalpapers.com

| Isomer | Starting Material(s) | Key Reagents/Steps | Reference |

|---|---|---|---|

| 2,5-Thiophenedicarboxylic acid | 2,5-Diiodothiophene | 1. n-Butyllithium 2. CO2 | prepchem.com |

| 2,5-Thiophenedicarboxylic acid | Adipic acid | 1. Thionyl chloride, Pyridine 2. Hydrolysis | chemicalbook.comgoogle.com |

| 2,3-Thiophenedicarboxylic acid | Methyl thioglycolate, Ethyl acrylate | Multi-step synthesis via methyl 3-oxotetrahydrothiophene-2-carboxylate | chemicalpapers.com |

Nitration Strategies for Thiophene (B33073) Ring Systems

Introducing a nitro group onto a thiophene ring requires careful selection of nitrating agents, as the thiophene nucleus is highly reactive towards electrophilic substitution and can be prone to degradation under harsh acidic conditions. stackexchange.com

The direct nitration of thiophene and its derivatives is a classic example of electrophilic aromatic substitution. However, the use of standard nitrating mixtures like concentrated nitric and sulfuric acids is often too aggressive for the sensitive thiophene ring, leading to oxidation and explosive reactions. stackexchange.com

A more controlled and widely used method for the nitration of thiophene involves using nitric acid in acetic anhydride (B1165640). stackexchange.comgoogle.comorgsyn.org This reagent combination moderates the reactivity and typically provides the nitro-substituted product in good yield. orgsyn.org Nitration of unsubstituted thiophene with this method predominantly yields 2-nitrothiophene (B1581588), accompanied by a smaller amount (around 15%) of 3-nitrothiophene (B186523). stackexchange.comgoogle.com For thiophenes bearing deactivating substituents, such as a carboxyl group, the substituent's directing effect influences the position of nitration. proquest.com Carboxylic acid groups direct incoming electrophiles primarily to the 4- and 5-positions relative to the carboxyl group. proquest.com

| Substrate | Nitrating Agent | Key Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Thiophene | Fuming HNO3 in Acetic Anhydride/Acetic Acid | Low temperature (e.g., 10°C) | 2-Nitrothiophene (~85%) and 3-Nitrothiophene (~15%) | google.comorgsyn.org |

| Thiophene | Nitric acid / Trifluoroacetic anhydride | Mild conditions | 2-Nitrothiophene (78% yield) | stackexchange.com |

| Thiophene | Nitric acid with solid acid catalyst (e.g., Montmorillonite (B579905) clay) | Absence of acetic anhydride, reflux in dichloroethane | Improved selectivity for 2-Nitrothiophene | google.comgoogle.com |

Indirect methods provide an alternative to the direct nitration of a thiophenecarboxylic acid. These routes involve introducing the nitro group at a different stage of the synthesis, which can offer advantages in terms of regioselectivity and compatibility with other functional groups.

One such strategy is the functional group manipulation of a pre-nitrated thiophene. For instance, 5-nitrothiophene-2-carboxylic acid can be synthesized by the oxidation of 5-nitro-2-formyl-thiophene. chemicalbook.com In this pathway, the aldehyde group of the starting material is oxidized to a carboxylic acid using reagents like bromine in an acetic acid/sodium acetate (B1210297) buffer, after the nitro group has already been established at the 5-position. chemicalbook.com This approach avoids the potential side reactions associated with nitrating the carboxylic acid directly.

Another potential indirect route involves constructing the thiophene ring from precursors that already contain a nitro group. Tandem reactions, such as the Michael-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes to form 3-nitrothiochromanes, demonstrate the principle of incorporating a nitro group during ring formation, although this example leads to a different heterocyclic system. nih.gov

Targeted Synthesis of 2-Nitro-3,4-thiophenedicarboxylic Acid Precursors

The most direct precursor for the synthesis of this compound is 3,4-thiophenedicarboxylic acid itself. The synthetic methods for this precursor have been detailed in section 2.1.1. The subsequent and final step is the regioselective nitration of this diacid.

The directing effects of the two carboxylic acid groups at the 3- and 4-positions are paramount. Carboxylic acids are electron-withdrawing and deactivating groups. In electrophilic substitutions on substituted thiophenes, the most reactive positions are generally C2 and C5. For a 3-substituted thiophene with a deactivating group, electrophilic attack is strongly favored at the 5-position. proquest.com In the case of 3,4-thiophenedicarboxylic acid, both the C2 and C5 positions are vacant and electronically similar. Therefore, electrophilic nitration is expected to occur at either the 2- or 5-position. This would lead directly to the formation of this compound. The reaction would likely employ the milder nitrating conditions, such as nitric acid in acetic anhydride, to prevent degradation of the electron-deficient ring. stackexchange.com

Derivatization of Carboxylic Acid Groups via Esterification and Hydrolysis

The presence of two carboxylic acid groups on the this compound molecule allows for straightforward derivatization, most commonly through esterification. This reaction converts the carboxylic acids into esters, which can alter the compound's physical and chemical properties, such as solubility and reactivity. The reverse reaction, hydrolysis, can be employed to regenerate the dicarboxylic acid from its ester derivatives.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the formation of the diester product. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. youtube.com When applied to this compound, both carboxylic acid groups undergo this transformation to yield the corresponding dialkyl 2-nitrothiophene-3,4-dicarboxylate.

Hydrolysis: Ester hydrolysis is the reverse of esterification, converting an ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. It is an equilibrium reaction where the ester is heated with a large excess of water in the presence of a strong acid.

Base-Promoted Hydrolysis (Saponification): A more common and irreversible method involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process, known as saponification, results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

The table below illustrates the expected products from the esterification of this compound with various simple alcohols.

Table 1: Esterification of this compound

| Reactant Alcohol | Product (Diester) | Typical Conditions |

|---|---|---|

| Methanol (B129727) | Dimethyl 2-nitrothiophene-3,4-dicarboxylate | Excess CH₃OH, cat. H₂SO₄, heat |

| Ethanol (B145695) | Diethyl 2-nitrothiophene-3,4-dicarboxylate | Excess C₂H₅OH, cat. H₂SO₄, heat |

| Propanol | Dipropyl 2-nitrothiophene-3,4-dicarboxylate | Excess C₃H₇OH, cat. H₂SO₄, heat |

Comparative Analysis of Synthetic Efficiency and Selectivity in Substituted Thiophene Synthesis

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. bohrium.com The efficiency (yield, atom economy) and selectivity (regioselectivity) of these methods vary significantly, which is a critical consideration in designing a synthetic route. bohrium.com A comparison of prominent synthetic strategies highlights the evolution from classical condensation reactions to modern, often metal-catalyzed, approaches. mdpi.com

Classical Methods: Traditional syntheses like the Paal-Knorr, Fiesselmann, and Gewald methods have been widely used but often have limitations.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. While effective for certain substrates, the conditions can be harsh.

Fiesselmann Thiophene Synthesis: This approach provides access to 3-hydroxy- and 3-aminothiophenes and demonstrates good versatility.

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that efficiently produces 2-aminothiophenes. However, it is primarily limited to this class of thiophene derivatives.

A significant drawback of many classical approaches, particularly those involving electrophilic substitution on a pre-formed thiophene ring, is the lack of regioselectivity. For instance, the nitration of thiophene typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, necessitating tedious separation procedures. google.com

Modern Methods: Recent advancements have focused on developing more efficient and selective protocols, often employing metal catalysts. bohrium.comnih.gov

Metal-Catalyzed Heterocyclization: Transition metals such as copper, rhodium, and palladium are used to catalyze the formation of the thiophene ring from acyclic precursors. mdpi.comnih.gov These reactions often proceed under milder conditions with higher atom economy and, crucially, can offer excellent control over the substitution pattern (regioselectivity). bohrium.com For example, copper-catalyzed reactions have been developed for the synthesis of polysubstituted 2-aminothiophenes, while rhodium catalysts can be used to generate thiavinyl carbenes for cycloaddition reactions leading to highly substituted thiophenes. bohrium.comnih.gov

Iodocyclization Reactions: The use of molecular iodine to promote the cyclization of functionalized precursors is another effective modern strategy for constructing the thiophene ring. bohrium.com

These innovative approaches often allow for the construction of the thiophene ring with a desired substitution pattern in a single, regiospecific step, which represents a significant improvement in synthetic efficiency over multi-step classical routes that may suffer from poor selectivity. mdpi.com

The following table provides a comparative overview of different synthetic strategies.

Table 2: Comparative Analysis of Thiophene Synthetic Methods

| Synthetic Method | General Description | Efficiency (Yield) | Selectivity (Regioselectivity) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Paal-Knorr Synthesis | Reaction of 1,4-dicarbonyls with a sulfur source. | Moderate to Good | High (symmetrical dicarbonyls) | Simple starting materials. | Harsh reagents (P₄S₁₀), limited scope. |

| Gewald Synthesis | Multicomponent reaction to form 2-aminothiophenes. | Good to Excellent | High | High efficiency, one-pot procedure. | Limited to 2-aminothiophene derivatives. |

| Electrophilic Substitution | Substitution on a pre-formed thiophene ring (e.g., nitration). google.com | Good | Often Poor | Utilizes simple thiophene. | Often produces isomeric mixtures requiring separation. google.com |

| Metal-Catalyzed Cyclization (Cu, Rh, Pd) | Annulation/cyclization of acyclic precursors catalyzed by a transition metal. bohrium.commdpi.com | Good to Excellent | Good to Excellent | High selectivity, mild conditions, atom economy. bohrium.com | Catalyst cost, sensitivity to functional groups. |

Chemical Reactivity and Derivatization Studies of 2 Nitro 3,4 Thiophenedicarboxylic Acid Systems

Reactions of the Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups on the thiophene (B33073) ring are the primary sites for derivatization through common carboxylic acid reactions, including esterification, amide and anhydride (B1165640) formation, and salt formation with metal cations.

Esterification Reactions and Ester Derivatives

The conversion of the carboxylic acid groups of 2-nitro-3,4-thiophenedicarboxylic acid into esters is a fundamental derivatization. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol, which also often serves as the solvent. masterorganicchemistry.com Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used as catalysts. masterorganicchemistry.com

The reaction proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. masterorganicchemistry.com Given that the starting material is a dicarboxylic acid, the reaction occurs at both carboxyl groups, leading to the formation of a diester. masterorganicchemistry.com The use of a large excess of the alcohol and, in some cases, the removal of water as it is formed, drives the equilibrium towards the product side. organic-chemistry.orgmasterorganicchemistry.com

For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield dimethyl 2-nitrothiophene-3,4-dicarboxylate and diethyl 2-nitrothiophene-3,4-dicarboxylate, respectively. While specific studies on the 2-nitro-3,4-isomer are not prevalent, the synthesis of esters from the related 2,5-thiophenedicarboxylic acid is well-documented and follows these principles. researchgate.net

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Excess Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Dialkyl 2-nitrothiophene-3,4-dicarboxylate | Fischer Esterification |

Amide and Anhydride Formation Reactions

The carboxylic acid functionalities can be converted into amides and anhydrides, which are important intermediates for further synthetic transformations.

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient method involves a two-step process. First, the dicarboxylic acid is converted to a more reactive derivative, such as a diacyl chloride. This is typically achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-nitrothiophene-3,4-dicarbonyl dichloride is then reacted with an amine (a primary or secondary amine) to form the corresponding diamide. This method has been applied to the synthesis of various nitrothiophene carboxamides. nih.gov

Anhydride Formation: The formation of a cyclic anhydride from this compound can be achieved through dehydration. This is typically accomplished by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. The reaction involves the formation of a mixed anhydride intermediate, followed by an intramolecular acyl substitution to form the five-membered cyclic anhydride ring and release acetic acid. This process is analogous to the synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid.

| Starting Material | Reagent(s) | Intermediate Product | Final Product | Reaction Type |

| This compound | 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH) | 2-Nitrothiophene-3,4-dicarbonyl dichloride | 2-Nitro-N,N'-dialkylthiophene-3,4-dicarboxamide | Amide Formation |

| This compound | Acetic Anhydride, Heat | - | 2-Nitro-3,4-thiophenedicarboxylic anhydride | Anhydride Formation |

Salt Formation with Metal Cations

The carboxylate groups of this compound can be deprotonated by bases to form carboxylate anions. These anions can then coordinate to metal cations to form metal-organic frameworks (MOFs) or coordination polymers. nih.gov Thiophenedicarboxylic acids are recognized as excellent linkers for creating such networks due to their rigidity and diverse coordination capabilities. sigmaaldrich.com

The synthesis typically involves a solvothermal reaction, where the dicarboxylic acid ligand and a metal salt (e.g., salts of Zn(II), Cd(II), Sc(III)) are heated in a suitable solvent like N,N-dimethylformamide (DMF). tandfonline.comresearchgate.net The resulting structures are highly dependent on the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions. The nitro group can also influence the final structure through electronic effects or by participating in non-covalent interactions. These materials are of significant interest for applications in gas storage, separation, and catalysis. nih.govrsc.org Studies on related ligands like 2,5-thiophenedicarboxylic acid and various nitro-substituted benzoic acids have demonstrated the formation of diverse 2D and 3D frameworks. tandfonline.comresearchgate.net

| Ligand | Metal Salt Example | Ancillary Ligand (Optional) | Resulting Structure Type |

| This compound | Zn(OAc)₂, Cd(NO₃)₂, Sc(NO₃)₃ | N-donor ligands (e.g., bipyridine) | Coordination Polymer / Metal-Organic Framework (MOF) |

Transformations Involving the Nitro Group

The electron-withdrawing nitro group significantly influences the electronic properties of the thiophene ring, enabling specific chemical transformations such as reduction to an amino group and activating the ring for nucleophilic aromatic substitution.

Catalytic and Reductive Transformations of the Nitro Moiety

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatic compounds. wikipedia.org This reaction yields 2-amino-3,4-thiophenedicarboxylic acid, a versatile building block for synthesizing more complex heterocyclic systems. A variety of reducing agents and conditions can be employed for this purpose. jsynthchem.com

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice. commonorganicchemistry.com Raney nickel is also effective and can be preferred when trying to avoid the hydrogenolysis of sensitive groups like halogens. wikipedia.orgcommonorganicchemistry.com

Chemical Reduction: Several chemical reducing systems are effective for converting aromatic nitro groups to amines. These methods are often preferred for their chemoselectivity, as they can leave other reducible functional groups, such as carboxylic acids, intact. Common reagents include:

Metals in Acidic Media: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) powder in acetic or hydrochloric acid, are classic and effective methods for this reduction. wikipedia.orgcommonorganicchemistry.com

Hydrazine-based systems: Hydrazine can be used in combination with a catalyst like Pd/C or in the presence of metal powders like zinc or magnesium to selectively reduce the nitro group.

Sodium Borohydride (B1222165): While sodium borohydride alone does not typically reduce nitro groups, its reactivity can be enhanced with catalysts like Ni(PPh₃)₄. jsynthchem.com

| Reaction | Reagent/Catalyst | Product | Key Feature |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 2-Amino-3,4-thiophenedicarboxylic acid | General and efficient method. |

| Chemical Reduction | SnCl₂/HCl or Fe/HCl | 2-Amino-3,4-thiophenedicarboxylic acid | Classic, reliable method. |

| Chemical Reduction | Zn or Mg / Hydrazine Glyoxylate | 2-Amino-3,4-thiophenedicarboxylic acid | Selective reduction at room temperature. |

Nucleophilic Aromatic Substitution Reactivity Activated by the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly decreases the electron density of the thiophene ring. This activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org Thiophene rings are generally more reactive than their benzene (B151609) counterparts in SNAr reactions. uoanbar.edu.iqedurev.in The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

In the case of this compound, a nucleophile could potentially attack a carbon atom bearing a suitable leaving group. If a good leaving group (e.g., a halogen) were present at the C-5 position, it would be readily displaced by nucleophiles due to activation by the para-like nitro group. uoanbar.edu.iqnih.gov

Furthermore, in some highly activated systems, the nitro group itself can act as the leaving group and be displaced by a nucleophile. researchgate.netmdpi.com This is particularly observed with soft nucleophiles like thiolates. The reaction of 3-nitrothiophene (B186523) derivatives with various thiols has been shown to proceed via nucleophilic displacement of the nitro group to form 3-sulfenylthiophenes. mdpi.com Therefore, it is plausible that under specific conditions, this compound or its ester derivatives could react with nucleophiles, such as thiolates or certain amines, to displace the nitro group and yield a substituted thiophene derivative. nih.govacs.org

| Substrate Type | Nucleophile Example | Potential Product | Reaction Type |

| 5-Halo-2-nitro-3,4-thiophenedicarboxylic acid | Amines (Piperidine, Pyrrolidine), Alkoxides | 5-Amino- or 5-Alkoxy-2-nitro-3,4-thiophenedicarboxylic acid | SNAr (Leaving Group Displacement) |

| This compound ester | Thiolates (e.g., ArS⁻) | Dialkyl 2-(arylthio)thiophene-3,4-dicarboxylate | SNAr (Nitro-group Displacement) |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring, while generally susceptible to electrophilic attack, is significantly deactivated in this compound due to the presence of three strongly electron-withdrawing groups. The nitro group (-NO2) and the two carboxylic acid groups (-COOH) substantially reduce the electron density of the aromatic system, making electrophilic aromatic substitution reactions challenging.

Electrophilic Aromatic Substitution:

Under forcing conditions, should an electrophilic substitution occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The nitro group is a meta-director, while the carboxylic acid groups also direct incoming groups to the meta position. However, in the case of this compound, the only available position on the thiophene ring is at C5. Therefore, any electrophilic attack would be expected to occur at this position, though the reaction would likely require harsh conditions and may result in low yields. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, which then loses a proton to restore aromaticity. nih.gov For nitration, the electrophile is the nitronium ion (NO2+), typically generated from nitric acid and sulfuric acid. researchgate.net

Nucleophilic Aromatic Substitution:

Conversely, the high degree of electron deficiency makes the thiophene ring in this compound highly activated towards nucleophilic aromatic substitution (SNA r). The nitro group, in particular, is a strong activating group for SNA r reactions. Nucleophilic attack is most likely to occur at the carbon atom bearing the nitro group (C2) or potentially at the carbons bearing the carboxylic acid groups if a suitable leaving group is present. The mechanism for SNA r typically proceeds through a stepwise pathway involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net Subsequent departure of a leaving group restores the aromaticity of the ring. It has been noted that in some nitro-substituted aromatics, the nitro group itself can be displaced by a strong nucleophile. mdpi.com

Table 1: Predicted Reactivity in Aromatic Substitution Reactions

| Reaction Type | Reactivity | Predicted Position of Attack | Activating/Deactivating Groups |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Highly Deactivated | C5 | -NO₂, -COOH (deactivating) |

| Nucleophilic Aromatic Substitution | Activated | C2 (position of the nitro group) | -NO₂ (activating), -COOH (activating) |

Cyclization Reactions and Ring System Modifications

The presence of adjacent carboxylic acid groups on the thiophene ring of this compound provides a versatile handle for various cyclization reactions to form fused-ring systems.

One of the most straightforward cyclization reactions would be the dehydration of the dicarboxylic acid to form the corresponding cyclic anhydride. This can typically be achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by sublimation. This transformation would yield a thieno[3,4-c]furan-1,3-dione derivative.

Furthermore, the dicarboxylic acid can serve as a precursor for the synthesis of other fused heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazinedione derivatives, while reaction with diamines could yield fused pyrazinedione or diazepinedione systems, depending on the length of the diamine chain.

The nitro group also offers possibilities for ring system modifications. Reduction of the nitro group to an amino group would furnish 2-amino-3,4-thiophenedicarboxylic acid. This intermediate, possessing an amino group ortho to a carboxylic acid, is primed for intramolecular cyclization. For example, heating this amino dicarboxylic acid could lead to the formation of a fused lactam, a thieno[3,4-b]pyrrol-2(3H)-one derivative, through condensation between the amino group and the adjacent carboxylic acid. Such ring-opening and ring-closing sequences are known for some nitrothiophenes, which can be transformed into functionalized nitrobutadienes that can then be used to construct new heterocyclic rings. researchgate.netresearchgate.net

Table 2: Potential Cyclization Reactions

| Reactant(s) | Conditions | Product Type |

|---|---|---|

| This compound | Heat, Dehydrating Agent | Cyclic Anhydride (Thieno[3,4-c]furan-1,3-dione derivative) |

| This compound + Hydrazine | Heat | Fused Pyridazinedione |

| 2-Amino-3,4-thiophenedicarboxylic acid (from reduction of nitro group) | Heat | Fused Lactam (Thieno[3,4-b]pyrrol-2(3H)-one derivative) |

Supramolecular Assembly and Directed Hydrogen Bonding Networks

The molecular structure of this compound is rich in functional groups capable of participating in hydrogen bonding, making it an excellent candidate for forming well-defined supramolecular assemblies. The two carboxylic acid groups are strong hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen). The nitro group can also act as a hydrogen bond acceptor.

The most common hydrogen bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two strong hydrogen bonds between their carboxyl groups. This is a very stable arrangement and is often observed in the solid-state structures of dicarboxylic acids.

In addition to dimer formation, the presence of two carboxylic acid groups allows for the formation of extended one-dimensional chains or two-dimensional sheets through intermolecular hydrogen bonding. The specific arrangement will depend on the relative orientation of the molecules in the crystal lattice.

Table 3: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Bond Type | Supramolecular Motif |

|---|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Strong O-H···O | Dimer, Chain, Sheet |

| Thiophene C-H | Nitro Group (-NO₂) | Weak C-H···O | Network Stabilization |

| Carboxylic Acid (-OH) | Nitro Group (-NO₂) | O-H···O | Intermolecular Linking |

Advanced Spectroscopic and Structural Characterization of 2 Nitro 3,4 Thiophenedicarboxylic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. For 2-Nitro-3,4-thiophenedicarboxylic acid, these methods are crucial for confirming the presence of the nitro, carboxylic acid, and thiophene (B33073) ring moieties.

Fourier Transform Infrared (FTIR) Spectroscopy

Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences the vibrational frequencies of the functional groups involved. libretexts.orgorgchemboulder.com The O–H stretching vibration of the carboxyl group gives rise to a characteristically very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the strong hydrogen bonding. Superimposed on this band are the sharper C–H stretching vibrations. orgchemboulder.com The carbonyl (C=O) stretching vibration of such a dimerized carboxylic acid is found in the range of 1760-1690 cm⁻¹, often centered around 1710 cm⁻¹. libretexts.orgopenstax.org

The nitro group (-NO₂) introduces two strong, characteristic stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. For similar nitroaromatic compounds, these bands appear around 1545-1525 cm⁻¹ (asymmetric) and 1343-1333 cm⁻¹ (symmetric). researchgate.netresearchgate.netspectroscopyonline.com

The thiophene ring itself contributes several bands to the spectrum. C-C stretching vibrations within the ring are observed for substituted thiophenes in the 1532-1347 cm⁻¹ region. iosrjournals.org Additionally, C-S stretching modes can be identified, although their positions can vary. iosrjournals.org

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch (Dimer) | 1760 - 1690 | Strong, Sharp |

| Nitro Group | NO₂ Asymmetric Stretch | ~1545 | Strong |

| Nitro Group | NO₂ Symmetric Stretch | ~1340 | Strong |

| Thiophene Ring | C=C Ring Stretch | 1530 - 1400 | Medium to Strong |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show signals from the nitro group and the thiophene ring.

The symmetric stretching mode of the nitro group is particularly prominent in Raman spectra, typically appearing as a strong, distinctive peak in the 1350–1330 cm⁻¹ range for nitroaromatic compounds. researchgate.netspectroscopyonline.comoptica.org This band is often used for the unambiguous identification of such molecules. researchgate.net The asymmetric stretch is generally weaker in Raman spectra.

The thiophene ring vibrations are also Raman active. For related oligothiophenes, key Raman bands include a prominent C=C symmetric stretching mode, often observed around 1460 cm⁻¹, and C–C inter-ring stretching modes at lower frequencies. mdpi.comresearchgate.net The exact positions of these bands are sensitive to the number and nature of substituents on the ring. acs.org Density functional theory (DFT) calculations on substituted thiophenes have been shown to successfully predict wavenumber shifts observed in Raman spectra, confirming the influence of substituents on the vibrational modes. researchgate.net

Table 2: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Thiophene Ring | C=C Symmetric Stretch | ~1460 | Strong |

| Nitro Group | NO₂ Symmetric Stretch | ~1340 | Strong |

| Thiophene Ring | Ring Breathing/Deformation | 1250 - 1000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, the acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a very downfield chemical shift, typically in the 10–13 ppm region, due to deshielding and hydrogen bonding. pressbooks.pub The most structurally informative signal would be from the lone proton at the 5-position of the thiophene ring. Based on data for 3-thiophenecarboxylic acid, where the proton at the 2-position (between the sulfur and the carboxyl group) resonates at approximately 8.24 ppm chemicalbook.com, the proton in the target molecule is expected to be even further downfield. This is due to the strong electron-withdrawing effects of the adjacent nitro group and the two carboxylic acid groups, which significantly deshield the proton. Its chemical shift can be predicted to be well above 8.0 ppm.

In the ¹³C NMR spectrum, the carbons of the carboxylic acid groups are expected to resonate in the 165–185 δ range. pressbooks.pub The four carbons of the thiophene ring would have distinct chemical shifts. The carbon bearing the single proton (C-5) would be identifiable in a ¹³C DEPT or HSQC experiment. The other three carbons (C-2, C-3, and C-4) are quaternary and would be significantly influenced by their substituents. The carbon attached to the nitro group (C-2) and the two carbons attached to the carboxyl groups (C-3 and C-4) would show shifts consistent with those observed in other substituted thiophenes. oup.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | 5-H (Thiophene) | > 8.0 | Singlet, downfield due to -NO₂ and -COOH effects. |

| ¹H | -COOH | 10 - 13 | Broad singlet, concentration-dependent. |

| ¹³C | -COOH | 165 - 185 | Quaternary carbons. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are fundamental to its color and photophysical properties.

Photoluminescence and Fluorescence Spectroscopy of Derived Systems

While many nitroaromatic compounds exhibit weak or no fluorescence due to quenching processes, derivatives of thiophenedicarboxylic acids are of significant interest in the development of highly luminescent materials. A prominent strategy involves using thiophene derivatives with carboxylic acid functional groups as organic ligands to form coordination complexes with lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Ytterbium (Yb³⁺). acs.orgnih.gov

In these systems, the thiophene-based ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits light through its own characteristic, sharp, and long-lived f-f transitions. rsc.org This process, known as sensitized luminescence, bypasses the typically low absorption cross-sections of the lanthanide ions themselves. For example, lanthanide complexes with thiophene-dipicolinato ligands have been shown to produce strong emission in the visible range for Eu³⁺ (quantum yield of 33%) and in the near-infrared for Yb³⁺. acs.orgnih.gov

Furthermore, metal-organic frameworks (MOFs) constructed from such fluorescent ligands are being extensively explored as chemical sensors. mdpi.com Interestingly, the luminescence of many of these MOFs is strongly quenched in the presence of nitroaromatic compounds. researchgate.net For instance, a Zr(IV)-based MOF functionalized with a fluorescent terephthalate (B1205515) derivative showed a strong quenching effect in the presence of 2,4,6-trinitrophenol (picric acid) and 2,4-dinitrophenol. rsc.org This quenching is often attributed to electron transfer from the excited state of the fluorophore to the electron-deficient nitroaromatic analyte. researchgate.net This makes derivatives of this compound itself a potential building block for materials designed to sense other nitroaromatic compounds.

Based on a thorough review of available scientific literature, there are no specific computational or theoretical investigation papers published that focus solely on the chemical compound “this compound” corresponding to the detailed outline requested. The search for precise data, including Density Functional Theory (DFT) calculations, Ab Initio studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and conformational analysis for this specific molecule did not yield any detailed research findings or data tables.

While extensive research exists on the computational analysis of related thiophene derivatives and the general application of the requested theoretical methods, the specific energetic and electronic properties of this compound have not been characterized in published studies. Therefore, generating a scientifically accurate article with detailed findings and data tables as per the provided structure is not possible at this time.

Computational and Theoretical Investigations of 2 Nitro 3,4 Thiophenedicarboxylic Acid Systems

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies into the reaction mechanisms involving 2-nitro-3,4-thiophenedicarboxylic acid provide crucial insights into its formation and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to explore potential reaction pathways, transition states, and the kinetics of these processes.

The formation of this compound would likely proceed via the electrophilic nitration of a 3,4-thiophenedicarboxylic acid precursor. Computational models of such reactions typically investigate a two-step mechanism. researchgate.net Analysis of Parr functions and the relative energies of intermediates helps predict the regioselectivity of the nitration on the thiophene (B33073) ring. researchgate.net

Furthermore, the reactivity of the nitro group itself is a subject of theoretical investigation. For instance, the Nef reaction, which converts a nitro compound into a carbonyl, is a potential transformation. organic-chemistry.org Computational studies can elucidate the mechanism, which involves the formation of a nitronate salt intermediate followed by hydrolysis in a strong acid. organic-chemistry.org The kinetics of such reactions can be modeled to understand the rate-determining steps and the influence of substituents on the reaction rate. Other potential reaction pathways for nitro-substituted heterocycles include [3+2] cycloaddition reactions, where the nitro group can influence the electronic properties and steric factors of the reactants, thereby controlling the regioselectivity of the product formation. mdpi.com Theoretical models for these reactions show that the formation of stable cycloadducts is often thermodynamically favorable. mdpi.com

Intermolecular Interactions and Supramolecular Chemistry Modeling

The supramolecular architecture of this compound in the solid state is governed by a complex network of intermolecular interactions. Computational modeling is essential for characterizing these forces and understanding how they dictate the crystal packing.

The presence of two carboxylic acid groups and a nitro group provides multiple sites for hydrogen bonding, which is the dominant force in the crystal structure. The primary and most predictable motif is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, creating a characteristic R2²(8) ring motif. researchgate.net This is a well-established pattern for dicarboxylic acids. mdpi.com

Beyond this primary interaction, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with the carboxylic acid protons or other potential donors in a co-crystal. rsc.orgnih.gov Similarly, the sulfur atom in the thiophene ring can participate in weaker S···H contacts. nih.gov These varied interactions lead to the formation of extensive one-, two-, or three-dimensional supramolecular networks that stabilize the crystal lattice. nih.govresearchgate.net Computational analysis helps to quantify the strength and geometry of these hydrogen bonds, providing a detailed picture of the crystal's cohesion.

| Interaction Type | Donor | Acceptor | Typical Distance (D···A) Å | Role in Crystal Packing |

| O-H···O | Carboxyl (-COOH) | Carboxyl (C=O) | 2.5 - 2.8 | Forms primary R2²(8) dimer motif |

| O-H···O | Carboxyl (-COOH) | Nitro (-NO₂) | 2.6 - 3.0 | Links primary dimers into larger networks |

| C-H···O | Thiophene (C-H) | Carboxyl (C=O) | 3.0 - 3.5 | Secondary stabilization of the packing |

| C-H···O | Thiophene (C-H) | Nitro (-NO₂) | 3.0 - 3.5 | Further links molecular chains/sheets |

This table presents expected hydrogen bonding interactions based on the functional groups of this compound and data from analogous structures.

To quantitatively understand the crystal packing, energy framework calculations are performed using software like CrystalExplorer. This method calculates the intermolecular interaction energies between a central molecule and its neighbors in the crystal lattice. The total energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. nih.gov

| Interaction Energy Component | Typical Contribution | Description |

| Electrostatic | Strong | Arises from charge distribution, dominant in hydrogen bonds. |

| Dispersion | Strong | Van der Waals forces, significant for overall packing stability. nih.gov |

| Repulsion | Destabilizing | Short-range repulsive forces preventing molecular collapse. |

| Polarization | Moderate | Inductive effects contributing to the electrostatic energy. |

| Total Energy | Stabilizing | The sum of all attractive and repulsive forces, indicating crystal stability. researchgate.net |

This table outlines the components of interaction energy calculated in a typical energy framework analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structural assignments. DFT calculations are commonly used to simulate vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comnih.gov

For this compound, theoretical IR spectra would be calculated to identify the vibrational frequencies associated with its key functional groups. For example, the O-H stretching of the carboxylic acid dimers would appear as a very broad band, while the C=O stretching would be a strong, sharp peak. The asymmetric and symmetric stretches of the NO₂ group are also characteristic and can be precisely predicted. mdpi.com Comparing these calculated frequencies with experimental spectra helps validate the computational model and aids in the interpretation of complex spectral regions. mdpi.com

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental results. The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups. Theoretical calculations can help assign the signals of the thiophene ring protons and carbons, which might be otherwise ambiguous. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption (UV-Vis) spectra, providing insight into the electronic transitions of the molecule. mdpi.com

| Functional Group | Spectroscopic Technique | Predicted Spectral Region/Value |

| Carboxyl O-H | FT-IR | ~2500-3300 cm⁻¹ (very broad) |

| Carboxyl C=O | FT-IR | ~1680-1710 cm⁻¹ (strong) |

| Nitro N-O (asymmetric) | FT-IR | ~1500-1550 cm⁻¹ (strong) |

| Nitro N-O (symmetric) | FT-IR | ~1340-1380 cm⁻¹ (strong) |

| Thiophene C-H | ¹H NMR | δ ~7.5-8.5 ppm |

| Carboxyl H | ¹H NMR | δ ~10-13 ppm (broad) |

| Thiophene C-NO₂ | ¹³C NMR | δ ~140-150 ppm |

| Carboxyl C=O | ¹³C NMR | δ ~165-175 ppm |

This table shows predicted spectroscopic data for this compound based on computational studies of analogous compounds. mdpi.commdpi.com

Thermochemical Property Prediction and Energetic Comparisons

The thermochemical properties of this compound, such as its enthalpy of formation, can be predicted through high-level ab initio molecular orbital calculations. nih.gov These computational methods allow for the determination of gas-phase enthalpy of formation, which can be compared with values derived from experimental measurements like combustion calorimetry. nih.govresearchgate.net

Theoretical studies on related molecules, such as 2,5-thiophenedicarboxylic acid, have shown excellent agreement between calculated and experimental enthalpies of formation. nih.gov For this compound, the introduction of the nitro group is expected to have a significant impact on its energetic properties. The nitro group is an "energetic" functional group, and its presence generally makes the enthalpy of formation less negative (or more positive) compared to the parent compound, indicating a less stable, higher-energy molecule. By calculating the enthalpies of formation for a series of related nitrothiophene derivatives, it is possible to derive enthalpic increments for the nitro group's contribution in a substituted thiophene ring system. researchgate.net These theoretical energetic comparisons are vital for assessing the stability and potential energy content of such compounds.

| Compound | Experimental Gas-Phase Enthalpy of Formation (ΔfH°m(g)) | Method |

| 2,5-Thiophenedicarboxylic acid | -(632.6 ± 2.2) kJ·mol⁻¹ | Combustion Calorimetry & Sublimation nih.gov |

| 2-Acetyl-5-nitrothiophene | -(48.8 ± 1.6) kJ·mol⁻¹ | Combustion Calorimetry & Sublimation researchgate.net |

| 5-Nitro-2-thiophenecarboxaldehyde | (4.4 ± 1.3) kJ·mol⁻¹ | Combustion Calorimetry & Sublimation researchgate.net |

| This compound | Not Experimentally Determined | Predicted to be significantly less negative than the parent dicarboxylic acid |

This table provides a comparison of experimentally determined thermochemical data for related compounds to contextualize the predicted properties of this compound.

Applications of 2 Nitro 3,4 Thiophenedicarboxylic Acid in Advanced Materials Science and Coordination Chemistry

Ligand Design in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The strategic design of organic ligands is fundamental to the development of metal-organic frameworks (MOFs) and coordination polymers (CPs) with desired structures and functions. 2-Nitro-3,4-thiophenedicarboxylic acid has emerged as a promising ligand in this context, offering a unique combination of a rigid thiophene (B33073) core, versatile carboxylate coordination sites, and a functionality-imparting nitro group. The sulfur heteroatom within the thiophene ring can influence the electronic properties and coordination behavior of the ligand, potentially leading to novel materials.

Synthesis and Structural Diversity of MOFs with Thiophenedicarboxylate Ligands

The synthesis of MOFs and CPs using thiophenedicarboxylate-based ligands, such as 2,5-thiophenedicarboxylic acid (H2tdc), has yielded a rich variety of structures. jyu.firsc.org These frameworks are typically synthesized under solvothermal conditions, where metal salts are reacted with the thiophene-based ligand in a high-boiling point solvent, often N,N'-dimethylformamide (DMF). rsc.orgmdpi.com The choice of metal ion, solvent system, and reaction conditions like temperature and pressure plays a critical role in dictating the final topology and dimensionality of the resulting framework. rsc.orgrsc.org

For instance, a series of coordination polymers based on 2,5-thiophenedicarboxylic acid has been synthesized with various metals, resulting in structures ranging from two-dimensional (2D) layers to complex three-dimensional (3D) networks, some of which exhibit interpenetration. rsc.org The structural diversity is further expanded by incorporating ancillary ligands, such as 4,4′-bipyridine, which can pillar lower-dimensional structures into 3D frameworks. rsc.org The use of a nitro-functionalized analogue, 3-nitro-thiophene-2,5-dicarboxylic acid (H2ntdc), in reactions with cadmium diacetate and various bis(imidazole) ligands has produced a range of new coordination polymers with topologies including 2D 4⁴-sql layers and 3D networks with dmp and ins type topologies. rsc.org This demonstrates that the thiophene dicarboxylate backbone is a robust platform for generating structurally diverse coordination architectures.

Table 1: Examples of MOFs and Coordination Polymers Based on Thiophenedicarboxylate Ligands

Influence of Nitro Substitution on MOF Topology and Functionality

The introduction of a nitro (–NO2) functional group onto the thiophenedicarboxylic acid ligand has a profound impact on the resulting MOF's topology and functionality. The nitro group is strongly electron-withdrawing and can introduce steric hindrance, both of which can direct the self-assembly process. rsc.orgrsc.org Intermolecular interactions between nitro groups can influence the framework's topology, sometimes leading to unexpected interpenetration. rsc.org

Functionally, the nitro group alters the electronic environment of the MOF's pores. Its electron-withdrawing nature can enhance the Lewis acidity of the framework, which is beneficial for catalytic applications. researchgate.net Furthermore, the polar character of the nitro group can create specific interaction sites within the pores, which can improve the selective adsorption of certain guest molecules, such as carbon dioxide, due to favorable quadrupole-dipole interactions. researchgate.net For instance, studies on aluminum-based MOFs have shown that nitro-functionalization, compared to non-functionalized and amino-functionalized versions, significantly alters pore size and adsorption capacity for pollutants like bisphenol A. nih.gov The presence of the nitro group on the ligand backbone is therefore a key tool for tuning both the structure and the chemical properties of the framework. rsc.orgresearchgate.net

Engineering MOF Properties for Specific Performance

By carefully selecting the metal center, ancillary ligands, and functional groups on the thiophenedicarboxylate linker, it is possible to engineer MOF properties for targeted applications. The rigidity of the thiophene ring provides a stable scaffold, while the nitro group in this compound acts as a functional handle.

For gas sorption and separation, the pore size, shape, and surface chemistry are critical. The steric bulk of the nitro group can be used to fine-tune the pore apertures, controlling which molecules can enter the framework. rsc.org The polar nature of the nitro group can enhance the affinity for specific gases, as seen in CO2 capture. researchgate.net For sensing applications, the electronic properties imparted by the nitro-functionalized ligand are paramount. The electron-deficient character of the linker can facilitate interactions with electron-rich analytes, forming the basis for luminescent sensing mechanisms. researchgate.net In catalysis, the electron-withdrawing effect of the nitro group can increase the Lewis acidity of the metal centers, potentially boosting catalytic activity for certain organic transformations. researchgate.net Thus, the modular nature of MOF synthesis, combined with the specific attributes of the this compound ligand, provides a versatile platform for creating materials with tailored performance characteristics.

Materials for Chemical Sensing Applications

The unique photoluminescent properties of certain MOFs make them excellent candidates for chemical sensing. Luminescent MOFs (LMOFs) can detect the presence of specific analytes through changes in their emission intensity, such as quenching or enhancement. researchgate.net The porous and tunable nature of MOFs allows for the pre-concentration of analytes within the framework, enhancing the sensitivity of detection.

Development of Luminescent MOFs for Analyte Detection, e.g., Nitroaromatic Compounds

MOFs constructed from aromatic ligands are often luminescent and have been extensively studied for the detection of nitroaromatic compounds (NACs), which are common explosives and environmental pollutants. researchgate.netrsc.org The detection mechanism typically involves fluorescence quenching. acs.org When the LMOF is exposed to an electron-deficient NAC, an electron transfer can occur from the electron-rich framework (in its excited state) to the NAC, leading to a decrease in luminescence intensity. researchgate.net

Thiophene-based MOFs are particularly promising for this application. A comparative study of three luminescent aluminum MOFs synthesized with different carboxylic acid linkers, including 2,5-thiophenedicarboxylic acid, demonstrated their utility in detecting nitroaromatic explosives. rsc.org The choice of both the organic linker and the solvent was found to be critical for the sensing performance. rsc.org The presence of a nitro group on the framework's own ligand, as in MOFs made from this compound, can further modulate the electronic properties and enhance the sensitivity and selectivity towards other NACs. acs.org The detection can be highly sensitive, with some systems reporting limits of detection (LOD) in the parts-per-million (ppm) or even lower ranges. researchgate.netacs.org

Table 2: Performance of Selected Luminescent MOFs in Detecting Nitroaromatic Compounds (NACs)

Catalytic Applications in Organic Transformations

The high surface area, tunable porosity, and presence of well-defined active sites make MOFs highly attractive as heterogeneous catalysts. mdpi.comresearchgate.net MOFs can act as catalysts themselves, or they can serve as supports for catalytically active species like metal nanoparticles. mdpi.com The functionalization of the organic linkers offers a powerful method to introduce or enhance catalytic activity.

MOFs derived from thiophene-functionalized ligands have shown promise in this area. For example, two cobalt-based MOFs using thiophene-containing dicarboxylic acids were successfully employed as green, reusable heterogeneous catalysts for the one-pot multicomponent Biginelli reaction. nih.gov The catalytic performance was attributed to the functional groups within the ligand. nih.gov

The incorporation of a nitro group, as in this compound, is particularly relevant for catalysis that relies on Lewis acidity. The strong electron-withdrawing nature of the nitro group can polarize the framework and enhance the acidity of the metal node active sites. researchgate.net This increased Lewis acidity can accelerate various organic transformations, such as C-C bond formation reactions. researchgate.net While specific catalytic studies using MOFs from this compound are still emerging, the principles derived from related nitro-functionalized and thiophene-based systems strongly suggest their potential as effective and tunable catalysts in organic synthesis. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

Future Research Directions and Emerging Paradigms for 2 Nitro 3,4 Thiophenedicarboxylic Acid Research

Development of Novel and Sustainable Synthetic Methodologies for Precision Synthesis

While established methods for the synthesis of thiophene (B33073) derivatives exist, the precise and sustainable synthesis of polysubstituted thiophenes like 2-Nitro-3,4-thiophenedicarboxylic acid remains a challenge. Future research must prioritize the development of green and efficient synthetic routes that offer high yields and selectivity while minimizing environmental impact.

Key areas for investigation include:

Metal-Free Approaches: Exploring metal-free methodologies is crucial for advancing green chemistry principles by minimizing metal toxicity. nih.gov This could involve using elemental sulfur or other sulfur sources under controlled conditions to construct the thiophene ring. nih.gov

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, safety, and scalability compared to traditional batch processes.

Catalyst Development: The use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, has shown promise in achieving high selectivity in the nitration of thiophene, offering an eco-friendly alternative to hazardous reagents like acetic anhydride (B1165640). google.com Research into novel catalysts for the specific nitration and carboxylation of the thiophene ring is a promising avenue.

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, minimized waste generation. nih.govnih.gov | Design of novel MCRs that incorporate nitration and dicarboxylation functionalities in a single step. |

| Metal-Free Synthesis | Avoids toxic metal catalysts, aligns with green chemistry principles. nih.gov | Development of organocatalysts or metal-free reaction conditions for regioselective functionalization. |

| Flow Chemistry | Enhanced safety, precise control over exothermic reactions, improved scalability, and higher yields. | Optimization of flow reactor setups for the multi-step synthesis, including nitration and oxidation steps. |

| Solid Acid Catalysis | Recyclable and reusable catalysts, reduced corrosive waste, high selectivity. google.com | Screening and design of porous solid catalysts for shape-selective synthesis of the target molecule. |

Exploration of Advanced Functional Materials Beyond Current Scope and Integration of Diverse functionalities

The distinct functional groups of this compound make it an exceptional building block for a new generation of advanced functional materials. The carboxylic acid groups can act as versatile linkers or hydrogen-bonding sites, while the nitro group can modulate electronic properties and introduce specific functionalities.

Future research should explore its use in:

Metal-Organic Frameworks (MOFs): The dicarboxylic acid groups are ideal for coordinating with metal ions to form porous MOFs. The nitro group within the pores could serve as a binding site for specific guest molecules, act as a catalyst, or provide a signal for sensing applications.

Conductive Polymers: Thiophene is a fundamental unit in many conductive polymers. rsc.org Copolymerizing derivatives of this compound could lead to new functional polymers where the nitro and carboxylic acid groups provide processability, tuneable electronic properties, and sites for post-polymerization modification.

Chemiresistive Sensors: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the thiophene ring, making it sensitive to changes in its chemical environment. Materials incorporating this molecule could be developed for the selective detection of analytes through changes in electrical resistance.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Discovery

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize materials discovery. nih.gov These techniques can accelerate the design and identification of new materials based on this compound by predicting their properties before synthesis.

Emerging paradigms in this area include:

Predictive Property Modeling: ML models, such as Decision Trees, Gradient Boosting, and Deep Neural Networks, can be trained on datasets of thiophene derivatives to accurately predict thermophysical, electronic, and optical properties. researchgate.net This allows for the in silico screening of vast numbers of potential derivatives for specific applications.

Structure-Activity Relationship (SAR) Studies: Computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) models can predict the biological activity of derivatives, guiding the synthesis of new candidates for pharmaceutical applications. nih.govmdpi.com

Generative Models: AI can be used to generate novel molecular structures based on the this compound scaffold with desired, user-defined properties, opening new avenues for innovation in materials science and drug discovery.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity of novel derivatives for drug discovery. nih.gov | Accelerate identification of lead compounds with therapeutic potential. |

| Property Prediction | Forecast electronic, optical, and thermal properties of polymers and MOFs. researchgate.net | Enable rational design of materials for specific applications like semiconductors or sensors. |

| Molecular Docking | Simulate interactions with biological targets (e.g., enzymes, proteins). mdpi.com | Provide insights into mechanisms of action and guide the design of more potent compounds. |

| Generative Design | Propose novel molecular structures with optimized, target properties. | Expand the chemical space beyond intuitively designed molecules for breakthrough discoveries. |

Investigation of Photocatalytic and Photoelectrochemical Properties

Thiophene-based materials are known to possess interesting photophysical properties. rsc.org The combination of a thiophene ring with an electron-withdrawing nitro group and anchoring carboxylic acid groups suggests significant potential in photocatalysis and photoelectrochemistry.

Future research should focus on:

Heterogeneous Photocatalysis: this compound could be used as a ligand to modify the surface of semiconductor photocatalysts like titanium dioxide (TiO₂). nih.gov The carboxylic acid groups would anchor the molecule to the TiO₂ surface, while the nitro-thiophene moiety could act as a photosensitizer, enabling the absorption of visible light and enhancing the degradation of organic pollutants. nih.govfrontiersin.org

Synergistic Exploitation of Nitro and Carboxylic Acid Groups for Multifunctional Materials and Responsive Systems

The true potential of this compound may lie in the synergistic interplay between its nitro and carboxylic acid functionalities. nih.gov These groups are not merely passive components but can actively cooperate to create advanced, smart materials.

Promising research directions include:

Responsive Materials: Polymers or MOFs incorporating this molecule could be designed to respond to external stimuli. For example, the acidity of the carboxylic acid groups could be exploited to create pH-responsive materials that change their structure or properties. The nitro group, being redox-active, could enable the development of materials that respond to electrical potentials. nih.govresearchgate.net

Multifunctional Systems: The two distinct functional groups can be leveraged to perform separate, complementary roles within a single material. For instance, the carboxylic acid groups could provide structural integrity by forming a robust framework (e.g., in a MOF), while the exposed nitro groups within the pores could act as catalytic sites for chemical transformations. researchgate.net